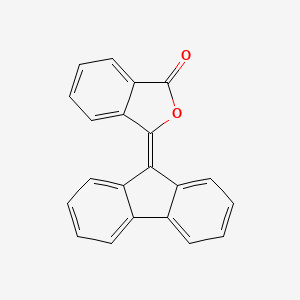

3-Fluoren-9-ylidene-3H-isobenzofuran-1-one

Description

Structure

3D Structure

Properties

CAS No. |

75637-36-4 |

|---|---|

Molecular Formula |

C21H12O2 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

3-fluoren-9-ylidene-2-benzofuran-1-one |

InChI |

InChI=1S/C21H12O2/c22-21-18-12-6-5-11-17(18)20(23-21)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H |

InChI Key |

ITYRWIARDVUBIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C(=O)O4 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies

Historical Development of Synthetic Routes

The genesis of 3-Fluoren-9-ylidene-3H-isobenzofuran-1-one, commonly known as the lactone form of fluorescein (B123965), dates back to 1871. The first synthesis was accomplished by the German chemist Adolf von Baeyer. nih.govnih.govudel.edu In his pioneering work, von Baeyer heated phthalic anhydride (B1165640) with resorcinol (B1680541), initially naming the resulting compound "resorcinphthalein". nih.govnih.gov This reaction was facilitated by a catalyst, typically zinc chloride, to drive the condensation process. nih.gov This foundational method established the core synthetic pathway that would be refined and built upon for over a century. Alternative acid catalysts, such as methanesulfonic acid, have also been employed, sometimes serving as both a solvent and catalyst to achieve better yields under milder conditions.

Classical Synthetic Approaches

Classical methods for the synthesis of this compound and its structural analogs are rooted in fundamental organic reactions that build the molecule's core structure step-by-step.

Condensation Reactions

The most traditional and historically significant method for synthesizing the fluorescein framework is the acid-catalyzed condensation reaction. organic-chemistry.org This approach typically involves a Friedel-Crafts acylation mechanism. organic-chemistry.orgmasterorganicchemistry.com In this reaction, phthalic anhydride reacts with two equivalents of a phenol (B47542) (like resorcinol) in the presence of a dehydrating acid catalyst.

The key steps of this condensation are:

Activation of phthalic anhydride by the acid catalyst.

Electrophilic attack of the activated anhydride on the electron-rich resorcinol rings.

A second intramolecular acylation or intermolecular reaction followed by cyclization and dehydration to form the characteristic spiro[isobenzofuran-1,9'-xanthen]-3-one core structure.

Table 1: Catalysts and Conditions for Condensation Synthesis

| Catalyst | Temperature | Notes |

| Zinc Chloride (ZnCl₂) | High temperatures (e.g., 180-200°C) | The original catalyst used by von Baeyer. nih.gov |

| Sulfuric Acid (H₂SO₄) | High temperatures | A strong dehydrating agent that promotes the reaction. nih.gov |

| Methanesulfonic Acid (CH₃SO₃H) | Milder conditions | Can act as both a solvent and catalyst, potentially improving yields. |

Wittig-Type Olefinations

The Wittig reaction provides a powerful and versatile method for forming carbon-carbon double bonds, specifically by reacting a carbonyl compound with a phosphorus ylide. masterorganicchemistry.comwikipedia.orglibretexts.org In the context of synthesizing this compound, this reaction can be envisioned as a strategy to create the exocyclic double bond connecting the fluorene (B118485) and isobenzofuranone moieties.

A plausible retrosynthetic analysis suggests two main Wittig approaches:

Route A: Reaction of 9-fluorenone (B1672902) with a phosphorus ylide derived from 3-substituted isobenzofuran-1-one.

Route B: Reaction of a phthalide (B148349) derivative containing a carbonyl group at the 3-position with a fluorenylidene-derived phosphorus ylide.

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. masterorganicchemistry.com This four-membered ring subsequently decomposes to yield the desired alkene (the target molecule) and a stable phosphine (B1218219) oxide, which drives the reaction forward. masterorganicchemistry.com While the Wittig reaction is a primary method for synthesizing 9-fluorenylidene derivatives from 9H-fluoren-9-one, its application requires the synthesis of the appropriate phosphonium (B103445) salt precursor for the isobenzofuranone portion. nih.govnih.gov

Base-Catalyzed Cyclizations

Base-catalyzed or base-promoted cyclization reactions are another classical strategy for forming the isobenzofuranone (phthalide) ring system. nih.govrsc.org These reactions typically involve the intramolecular cyclization of a suitably substituted precursor, such as an o-acylbenzoic acid derivative. For example, bases like sodium carbonate (Na₂CO₃) have been shown to efficiently catalyze the cyclization of 2-acetylbenzoic acid to form isobenzofuranone derivatives. nih.govnih.gov

For the synthesis of the target molecule, a hypothetical precursor could be a 2-aroylbenzoic acid where the aroyl group is a fluorene moiety. A strong base would deprotonate a suitable position, initiating an intramolecular nucleophilic attack on the carboxylic acid group (or its ester derivative), followed by dehydration to yield the final lactone ring structure.

Modern and Advanced Synthetic Protocols

Contemporary organic synthesis has introduced more sophisticated and efficient methods, often employing transition metal catalysts to achieve high selectivity and functional group tolerance under milder conditions.

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has increasingly turned to transition metals to forge complex molecular structures. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for constructing the 9-fluorenylidene core. nih.govnih.gov One notable method is the palladium-catalyzed annulation of arynes by ortho-halostyrenes. nih.govnih.gov This approach allows for the creation of the fluorenylidene ring system in a single step, forming two new carbon-carbon bonds with good tolerance for various functional groups. nih.gov

Table 2: Modern Synthetic Approaches for Core Fragments

| Method | Catalyst/Reagent | Core Structure Formed | Description |

| Aryne Annulation | Palladium (e.g., Pd(dba)₂) | 9-Fluorenylidene | A palladium catalyst mediates the reaction between an in-situ generated aryne and an o-halostyrene to build the fluorene ring system. nih.govnih.gov |

| Boronic Acid Coupling | Palladium or Rhodium catalysts | 1,3-diarylisobenzofurans | Transition metal catalysts can be used for the regiospecific reaction of functionalized boronic acids with o-acylbenzaldehydes to form the isobenzofuran (B1246724) core. rsc.org |

| C-H/C-C Bond Activation | Rhodium catalysts | Dihydrobenzofurans | Rhodium can catalyze the coupling of N-phenoxyacetamides with alkylidenecyclopropanes via C–H and C–C bond activation to form related heterocyclic systems. nih.gov |

While a single-step, transition-metal-catalyzed synthesis for the complete this compound molecule is not prominently documented, these advanced methods are crucial for efficiently preparing the key structural precursors (the fluorenylidene and isobenzofuranone units), which can then be joined using classical methods like the Wittig reaction.

Stereoselective and Stereospecific Synthesis Endeavors

The synthesis of 3-alkylidene isobenzofuran-1(3H)-ones, a class of compounds to which this compound belongs, has seen significant efforts in controlling stereochemical outcomes. A key challenge is the selective formation of either the (E) or (Z) isomer. Research into related structures has demonstrated highly regio- and stereoselective methods. For instance, one notable approach involves the palladium-catalyzed reaction of 2-iodobenzyl alcohol with acetylenic carbinols, followed by Jones oxidation. This sequence has been shown to produce (E)-3-alkylidene isobenzofuran-1(3H)-ones exclusively, avoiding the formation of the thermodynamically more stable Z-isomers. researchgate.net Such strategies, which achieve high stereoselectivity, are pivotal for producing specific isomers required for various applications. researchgate.net

Green Chemistry Approaches to Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been applied to the synthesis of the core moieties of this compound, namely the isobenzofuranone and fluorene structures. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One prominent green strategy is the adoption of solvent-free reaction conditions. The synthesis of isobenzofuran-1(3H)-ones has been successfully demonstrated using a reusable, heterogeneous solid acid catalyst like sulphamic acid or sulfuric acid immobilized on silica (B1680970). researchgate.netresearchgate.net These reactions can be conducted under conventional heating or, more efficiently, using microwave irradiation, which significantly reduces reaction times from hours to minutes. researchgate.net

For the fluorene component, green methods such as the aerobic oxidation of 9H-fluorenes using air as the oxidant in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) provide a highly efficient route to 9-fluorenones under ambient conditions. rsc.org Furthermore, process intensification using continuous flow technology has been applied to the Grignard reaction for producing 9-aryl-fluoren-9-ols, a related precursor. rsc.org This method not only improves yields from 45% in batch processing to over 99% but also dramatically reduces the environmental impact factor (E-factor) by over 92%. rsc.org

Optimization of Reaction Conditions and Yield

The efficiency of synthesizing this compound and its analogues is highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, operating temperature and pressure, and the selection and loading of catalysts.

Solvent Effects on Synthetic Outcomes

The choice of solvent plays a critical role in the synthetic pathway, influencing reaction rates, yields, and sometimes the product distribution. In the synthesis of functionalized 9-substituted fluorene derivatives, a study comparing various solvents found dichloromethane (B109758) to be the most suitable, providing superior yields compared to acetonitrile (B52724), methanol (B129727), or toluene. thieme-connect.de However, in the synthesis of other related heterocyclic structures like dihydrobenzofuran neolignans, acetonitrile was identified as a "greener" alternative to more commonly used solvents like dichloromethane and benzene (B151609). scielo.brchemrxiv.org Acetonitrile provided the best balance between the conversion of starting materials and the selectivity for the desired product. scielo.brchemrxiv.org The study of solvent effects on the absorption spectra of 3-phenylamino-isobenzofuran-1(3H)-ones has also been conducted to understand fundamental molecular properties, with methanol and dichloromethane being used as solvents. researchgate.net

Temperature and Pressure Influences

Reaction temperature is a crucial parameter that is frequently optimized to balance reaction kinetics against the potential for side reactions and product decomposition. Classical methods for synthesizing related spiro[isobenzofuran-1,9′-xanthen]-3-one derivatives often necessitate high temperatures, typically well above 100°C. mdpi.com However, the use of catalysts like methanesulfonic acid can enable these reactions to proceed efficiently at lower temperatures, such as 90°C. mdpi.com

In solvent-free syntheses of isobenzofuran-1(3H)-ones, the effect of temperature has been systematically studied. One investigation found that increasing the temperature from 120°C to 130°C did not lead to an improved yield, establishing 120°C as the optimal condition for balancing reaction time and efficiency. researchgate.net Microwave-assisted synthesis offers a significant advantage, allowing reactions to be completed in minutes at temperatures around 80°C, compared to conventional heating which may require 105-120 minutes at 120°C. researchgate.net

Catalyst Selection and Loading Studies

The catalyst is often the cornerstone of a synthetic strategy, and its selection and concentration are critical for maximizing yield. For the synthesis of conjugated fluorene derivatives, various catalysts have been evaluated. A study found that the Lewis acid boron trifluoride etherate (BF₃·Et₂O) was the most effective catalyst, significantly outperforming others like p-toluenesulfonic acid (p-TsOH), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃), which resulted in lower yields or no reaction at all. thieme-connect.de

The loading of the catalyst is also a key variable. In the aforementioned study, the yield was optimized by varying the amount of BF₃·Et₂O. While 0.1 equivalents of the catalyst gave a 65% yield, increasing the loading to 0.3 equivalents improved the yield to an optimal 92%. thieme-connect.de A further increase to 0.5 equivalents led to a slight decrease in yield to 89%, demonstrating the importance of precise catalyst loading. thieme-connect.de Similarly, in the synthesis of isobenzofuran-1(3H)-ones, various acid catalysts were tested, with sulfuric acid immobilized on silica (H₂SO₄-SiO₂) providing the best results under solvent-free conditions. researchgate.net

Interactive Data Table: Catalyst and Solvent Optimization for a Fluorene Derivative thieme-connect.de

| Entry | Catalyst (equiv.) | Solvent | Yield (%) |

| 1 | BF₃·Et₂O (0.1) | Dichloromethane | 65 |

| 2 | BF₃·Et₂O (0.3) | Dichloromethane | 92 |

| 3 | BF₃·Et₂O (0.5) | Dichloromethane | 89 |

| 4 | p-TsOH (0.3) | Dichloromethane | 45 |

| 5 | FeCl₃ (0.3) | Dichloromethane | 20 |

| 6 | AlCl₃ (0.3) | Dichloromethane | No Reaction |

| 7 | BF₃·Et₂O (0.3) | Acetonitrile | 75 |

| 8 | BF₃·Et₂O (0.3) | Methanol | 60 |

| 9 | BF₃·Et₂O (0.3) | Toluene | 55 |

| 10 | None | Dichloromethane | No Reaction |

Reaction Mechanisms and Reactivity Profiles

Electronic Structure and Reactivity

The electronic properties of the molecule are fundamental to understanding its chemical behavior in various reactions. Analysis of electron distribution and frontier molecular orbitals provides a theoretical framework for predicting its reactivity.

Electron Density Distribution Analysis

The electron density distribution in 3-Fluoren-9-ylidene-3H-isobenzofuran-1-one is highly polarized. The fluorene (B118485) moiety, being electron-rich, contributes to high electron density on the exocyclic double bond. Conversely, the carbonyl group of the isobenzofuranone lactone ring acts as an electron-withdrawing group, polarizing the π-system and creating electrophilic sites. The carbonyl carbon, in particular, possesses a significant partial positive charge, making it a prime target for nucleophilic attack. The extensive conjugation throughout the molecule allows for the delocalization of charge, which stabilizes both the ground state and potential reaction intermediates.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules in various reactions, including pericyclic and cycloaddition reactions. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be largely localized on the electron-rich fluorenylidene portion and the exocyclic double bond. This indicates that the compound can act as a nucleophile or a diene component in cycloaddition reactions. The LUMO, in contrast, is anticipated to have significant contributions from the electron-deficient isobenzofuranone part, particularly the carbonyl group and the conjugated system. A lower LUMO energy implies a greater susceptibility to nucleophilic attack. The HOMO-LUMO gap is a critical parameter; a smaller gap generally correlates with higher reactivity. Computational studies on related fluorene-thiadiazole oligomers have shown that extending the conjugation length can significantly decrease the HOMO-LUMO gap, enhancing electronic activity. researchgate.net

| Orbital | Expected Localization | Implied Reactivity |

| HOMO | Fluorenylidene moiety, exocyclic double bond | Nucleophilic character, Diene in Diels-Alder |

| LUMO | Isobenzofuranone moiety, carbonyl group | Electrophilic character, Dienophile in Diels-Alder |

Pericyclic Reactions Involving the Compound

The conjugated π-system of this compound suggests its potential participation in pericyclic reactions.

Diels-Alder Reactions and Cycloadditions

The isobenzofuran (B1246724) moiety is known to be a highly reactive diene in Diels-Alder reactions. nih.govrsc.orgresearchgate.net However, in the target molecule, the isobenzofuran core is modified into a lactone (isobenzofuran-1-one), and the exocyclic double bond alters the electronic landscape. The fluorenylidene portion introduces a diene system as well. Theoretical calculations on benzannulated isobenzofurans have shown that their reactivity as dienes in Diels-Alder reactions can be assessed using Density Functional Theory (DFT) by calculating transition state energies. nih.gov The extended conjugation in this compound could allow it to act as either a diene or a dienophile, depending on the reaction partner. With electron-deficient dienophiles, the fluorenylidene part could serve as the diene. Conversely, in reactions with electron-rich dienes, the electron-poor part of the molecule could function as the dienophile.

Electrocyclic Reactions and Sigmatropic Rearrangements

While specific studies on electrocyclic reactions or sigmatropic rearrangements for this compound are not available, the structural motifs present suggest theoretical possibilities. The conjugated system could, under thermal or photochemical conditions, undergo electrocyclic ring-closure or ring-opening if a suitable conformation can be achieved. Sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system, are also conceivable, although likely requiring high activation energies in such a rigid, fused-ring system.

Nucleophilic and Electrophilic Reactions

The polarized nature of the molecule defines its behavior towards nucleophiles and electrophiles.

Nucleophilic Reactions

The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the lactone ring. masterorganicchemistry.comsavemyexams.com This is a characteristic reaction of aldehydes, ketones, and their derivatives. The addition of a nucleophile to this carbon would lead to a tetrahedral intermediate, breaking the C=O π-bond. libretexts.org The stability of this intermediate and the subsequent reaction pathway would depend on the nature of the nucleophile and the reaction conditions.

Another potential site for nucleophilic attack is the exocyclic double bond, particularly in a conjugate addition fashion, driven by the electron-withdrawing nature of the adjacent carbonyl group.

Electrophilic Reactions

Electrophilic attack is most likely to occur on the electron-rich fluorene ring system. The benzene (B151609) rings of the fluorene moiety are susceptible to electrophilic aromatic substitution. Studies on the electrophilic reactivity of fluorene itself show that substitution occurs at the 2, 7, and 9 positions. rsc.orgmdpi.com Given that the 9-position is substituted in the target molecule, electrophilic attack would be directed to the other positions on the fluorene rings. The exocyclic double bond, with its high electron density derived from the fluorenylidene part, also represents a potential site for electrophilic addition. The acidity of the C9-H protons in the parent fluorene molecule (pKa = 22.6 in DMSO) leads to the formation of a stable, nucleophilic fluorenyl anion upon deprotonation. wikipedia.org While the target molecule lacks these specific protons, the principle highlights the electron-donating and stabilizing nature of the fluorenyl system.

Additions to the Exocyclic Double Bond

The exocyclic double bond in this compound is a key site for chemical reactivity. This bond is polarized due to the influence of the adjacent carbonyl group of the lactone ring, rendering the carbon atom of the fluorene moiety electrophilic. Consequently, this position is susceptible to nucleophilic attack.

Reactions involving the addition of nucleophiles to this exocyclic double bond are anticipated to be a primary mode of transformation for this compound. For instance, organometallic reagents, such as Grignard reagents or organolithium compounds, could add to the double bond, leading to the formation of a new carbon-carbon bond at the 9-position of the fluorene ring. Similarly, soft nucleophiles, like amines and thiols, are expected to undergo conjugate addition reactions.

The stereochemistry of these addition reactions would be of significant interest, as the approach of the nucleophile could be influenced by the steric bulk of the fluorene and isobenzofuranone rings, potentially leading to diastereoselective outcomes.

Substitution Reactions on Aromatic Rings

The aromatic rings of both the fluorene and isobenzofuranone moieties are subject to electrophilic aromatic substitution reactions. However, the reactivity of these rings is modulated by the electronic nature of the rest of the molecule. The fluorene unit, being a hydrocarbon, is generally susceptible to electrophilic attack. In contrast, the benzene ring of the isobenzofuranone system is deactivated by the electron-withdrawing effect of the lactone's carbonyl group.

Therefore, electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to occur preferentially on the fluorene ring system. The directing effects of the existing aromatic rings would likely favor substitution at positions that are electronically activated and sterically accessible. For example, in electrophilic nitration, a mixture of nitric and sulfuric acids would likely introduce a nitro group onto one of the aromatic rings of the fluorene core. thieme-connect.de

Conversely, nucleophilic aromatic substitution is less likely to occur on the fluorene rings unless they are appropriately substituted with strong electron-withdrawing groups. The isobenzofuranone ring, being part of a lactone, might be more susceptible to nucleophilic attack, but this would likely lead to ring-opening of the lactone rather than substitution on the aromatic ring itself under many conditions.

Oxidation-Reduction Chemistry

The extended π-system and the presence of reducible and oxidizable moieties within this compound suggest a rich oxidation-reduction chemistry.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound are of interest for its potential applications in organic electronics. The fluorene unit is known to be electrochemically active, capable of undergoing both oxidation and reduction. The presence of the isobenzofuranone moiety and the exocyclic double bond will significantly influence the redox potentials.

Cyclic voltammetry would be a suitable technique to probe the electrochemical behavior of this compound. It is anticipated that the compound will exhibit reversible or quasi-reversible reduction waves corresponding to the acceptance of electrons into its lowest unoccupied molecular orbital (LUMO), which would be delocalized over the entire conjugated system. The reduction potential would be influenced by the electron-withdrawing nature of the lactone. Similarly, an oxidation wave corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-rich fluorene moiety, is expected.

Precise redox potentials would need to be determined experimentally, and these values would provide critical insights into the compound's electron-accepting and electron-donating capabilities.

Oxidative Coupling and Reductive Transformations

The fluorene moiety, with its activated C-9 position (even as part of the double bond), and the aromatic rings are potential sites for oxidative coupling reactions. Under appropriate conditions, using reagents like iron(III) chloride or other strong oxidizing agents, intermolecular or intramolecular C-C bond formation could occur, leading to oligomeric or polymeric materials with extended conjugation.

Reductive transformations of this compound could target either the exocyclic double bond or the lactone carbonyl group. Catalytic hydrogenation, for example, using hydrogen gas and a metal catalyst (e.g., palladium on carbon), would likely reduce the exocyclic double bond to a single bond, yielding 3-(9H-Fluoren-9-yl)-3H-isobenzofuran-1-one. More potent reducing agents, such as lithium aluminum hydride, would be expected to reduce the lactone carbonyl group, potentially leading to the ring-opening of the isobenzofuranone moiety to afford a diol.

Acid-Base Interactions and Proton Transfer Processes

The carbonyl group of the lactone in this compound can act as a Lewis base, interacting with Lewis acids. This interaction could be used to catalyze reactions at or near the carbonyl group. For instance, coordination of a Lewis acid to the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

While the compound itself does not possess strongly acidic protons, the hydrogen atoms on the fluorene ring, particularly those at positions adjacent to the exocyclic double bond, could exhibit enhanced acidity due to resonance stabilization of the corresponding conjugate base. In the presence of a very strong base, deprotonation could potentially occur, generating a carbanion that could then participate in further reactions. However, such a process would require harsh conditions.

Protonation of the carbonyl oxygen by a strong Brønsted acid would activate the molecule towards nucleophilic attack, similar to the effect of a Lewis acid. The stability of the resulting protonated species would depend on the extent of charge delocalization across the conjugated system.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

No specific DFT studies on 3-Fluoren-9-ylidene-3H-isobenzofuran-1-one were found.

No specific ab initio studies on the electronic structure of this compound were found.

Molecular Dynamics Simulations

No molecular dynamics simulations detailing the conformational analysis or energy landscapes of this compound were found.

No studies on the effects of solvents on the molecular conformation of this compound were found.

Reaction Pathway Elucidation

No research elucidating the reaction pathways for the synthesis or degradation of this compound using computational methods was found.

Structure-Reactivity Correlation Models

To systematically study how structural modifications affect the reactivity and potential biological activity of this compound, structure-reactivity correlation models are employed.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogous compounds with known activities is compiled.

Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule.

Model Building: Statistical methods are used to build a regression model correlating the descriptors with the activity.

Model Validation: The predictive power of the model is rigorously tested.

| QSAR Model Component | Description | Example |

| Dependent Variable | The biological activity or property to be predicted. | e.g., Inhibitory concentration (IC50). |

| Independent Variables | Calculated molecular descriptors. | e.g., LogP, molecular weight, electronic properties. |

| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

While no specific QSAR studies on this compound are reported, the principles of QSAR could be readily applied to guide the design of new analogs with potentially enhanced properties.

The inherent reactivity of a molecule can be quantified using a variety of theoretical descriptors derived from quantum chemical calculations. utm.myscielo.org.mx These descriptors provide a theoretical basis for understanding and predicting chemical behavior.

For this compound, DFT calculations can provide a wealth of information about its electronic structure, which in turn governs its reactivity. Some of the key reactivity descriptors are outlined in the table below.

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Related to the HOMO-LUMO gap. |

| Electronegativity (χ) | The power of an atom to attract electrons. | Influences bond polarity and reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

By analyzing these descriptors, chemists can predict which parts of the this compound molecule are most likely to participate in chemical reactions, such as electrophilic or nucleophilic attacks.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Fluoren-9-ylidene-3H-isobenzofuran-1-one, both ¹H and ¹³C NMR would be essential for confirming its complex polycyclic aromatic structure.

The ¹H NMR spectrum of this compound would be expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the fluorenylidene and isobenzofuranone moieties would exhibit distinct chemical shifts influenced by their electronic environment and proximity to anisotropic groups like the carbonyl and the extensive π-system. Protons in more sterically hindered positions or those subject to stronger deshielding effects would appear further downfield.

The ¹³C NMR spectrum would provide complementary information, with signals corresponding to each unique carbon atom in the molecule. Key resonances would include the carbonyl carbon of the lactone ring (typically δ 160-170 ppm), the sp² hybridized carbons of the aromatic rings, and the exocyclic double bond. The chemical shifts would be crucial for confirming the connectivity of the fused ring systems.

A hypothetical data table for the expected chemical shifts is presented below based on general principles and comparison with related structures.

| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH (Fluorenylidene) | 7.2 - 8.0 | 120 - 140 |

| Aromatic CH (Isobenzofuranone) | 7.5 - 8.5 | 125 - 135 |

| Carbonyl C=O | - | 165 - 175 |

| Olefinic C=C | - | 110 - 150 |

| Quaternary Aromatic C | - | 130 - 150 |

This table is illustrative and does not represent experimentally verified data for the target compound.

To unambiguously assign the ¹H and ¹³C NMR signals, a suite of two-dimensional (2D) NMR experiments would be necessary. These techniques reveal correlations between different nuclei, allowing for a detailed mapping of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons on the aromatic rings of both the fluorenylidene and isobenzofuranone fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying connections across quaternary carbons and between the fluorenylidene and isobenzofuranone moieties.

Infrared (IR) and Raman Spectroscopic Interpretation Methodologies

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong band in the region of 1750-1780 cm⁻¹ would be indicative of the C=O stretching vibration of the γ-lactone ring. The presence of aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, with strong signals often observed for the symmetric vibrations of the aromatic rings and the C=C double bonds of the polycyclic system.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch (Lactone) | 1750 - 1780 | Weak or absent |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 | Weak |

This table is illustrative and does not represent experimentally verified data for the target compound.

Subtle shifts in the vibrational frequencies can sometimes be used to infer information about the conformation of a molecule. For this compound, the degree of planarity and any steric interactions between the two large ring systems could potentially influence the positions and intensities of certain vibrational modes. However, a detailed conformational analysis would likely require computational modeling in conjunction with the experimental spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization Approaches

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly informative for highly conjugated systems like this compound. The extensive π-conjugation in this compound, spanning both the fluorenylidene and isobenzofuranone moieties, would be expected to result in strong absorption in the UV and possibly the visible region of the electromagnetic spectrum.

The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. The position of the longest wavelength absorption maximum (λmax) would be indicative of the extent of conjugation in the molecule. The molar absorptivity (ε) values would provide information about the probability of these electronic transitions. Solvatochromism studies, where the UV-Vis spectrum is recorded in a series of solvents with varying polarities, could offer insights into the nature of the electronic transitions and the polarity of the ground and excited states.

Electronic Transition Assignment

The electronic absorption spectrum of this compound is anticipated to be complex, featuring contributions from both the fluorene (B118485) and the isobenzofuranone systems, as well as potential intramolecular charge-transfer (ICT) bands arising from the conjugated system formed by the linkage of these two moieties.

The fluorene chromophore is known to exhibit several π → π* transitions in the UV region. The absorption spectrum of fluorene itself shows characteristic bands, and the introduction of the exocyclic double bond and the isobenzofuranone moiety would be expected to cause a bathochromic (red) shift of these absorptions.

Similarly, the isobenzofuranone core possesses its own set of electronic transitions. Studies on substituted isobenzofuranones reveal that the position and intensity of their absorption maxima are sensitive to the nature of the substituent at the 3-position. researchgate.net For the target molecule, the extensive conjugation with the fluorene system would likely lead to strong absorption bands extending into the near-UV or even the visible region.

It is plausible that the spectrum would be dominated by an intense, low-energy band attributable to a π → π* transition involving the entire conjugated system, which would be associated with the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to have significant contributions from the electron-rich fluorene moiety, while the LUMO may be more localized on the electron-accepting isobenzofuranone part, suggesting a degree of intramolecular charge transfer character for this transition.

A hypothetical assignment of the major electronic transitions is presented in the table below, based on analogous compounds.

| Wavelength Range (nm) | Transition Type | Associated Chromophore |

| 200-250 | π → π | Localized on isobenzofuranone aromatic ring |

| 260-320 | π → π | Localized on fluorene moiety |

| >320 | π → π* (ICT) | Entire conjugated system |

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of this compound is expected to exhibit solvatochromism, meaning its absorption maxima will shift depending on the polarity of the solvent. This behavior is a strong indicator of a change in the dipole moment of the molecule upon electronic excitation.

In nonpolar solvents, the molecule is in its ground state, and the absorption spectrum reflects the electronic transitions in this environment. As the solvent polarity increases, the stabilization of the ground and excited states will differ. If the excited state is more polar than the ground state, which is common for molecules with intramolecular charge-transfer character, an increase in solvent polarity will lead to a more significant stabilization of the excited state. This would result in a lower energy gap for the transition and a bathochromic (red) shift in the absorption maximum. Conversely, if the ground state is more stabilized by polar solvents, a hypsochromic (blue) shift would be observed.

For this compound, the exocyclic double bond connecting the electron-donating fluorene moiety to the electron-withdrawing isobenzofuranone lactone suggests that the excited state will have a more pronounced charge separation and thus a larger dipole moment. Therefore, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is anticipated for the lowest energy absorption band.

The table below illustrates the expected trend in the wavelength of maximum absorption (λmax) for the lowest energy transition in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift |

| Hexane | 1.88 | Shorter Wavelength |

| Dichloromethane (B109758) | 8.93 | Intermediate Wavelength |

| Acetonitrile (B52724) | 37.5 | Longer Wavelength |

| Methanol (B129727) | 32.7 | Longer Wavelength |

Mass Spectrometric Fragmentation Pathway Studies

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The fragmentation of this compound would likely proceed through several characteristic pathways.

Upon ionization, the molecular ion [M]•+ would be formed. A prominent fragmentation pathway for 3-substituted isobenzofuran-1(3H)-ones is the cleavage of the substituent at the C3 position, leading to the formation of a stable phthalidyl cation at m/z = 133. imjst.org Another common fragmentation is the loss of carbon monoxide (CO) from the lactone ring.

For the target molecule, the following fragmentation steps can be postulated:

Formation of the molecular ion.

Cleavage to form the fluorenylidene cation and the isobenzofuranone radical, or vice versa.

A retro-Diels-Alder type fragmentation of the isobenzofuranone moiety.

Sequential loss of small neutral molecules such as CO and H from the fragment ions.

A plausible fragmentation pathway is outlined below:

[M]•+ : The molecular ion of this compound.

[M - CO]•+ : Loss of carbon monoxide from the lactone ring.

[C13H9]+ : The fluorenyl cation, a very stable aromatic cation.

[C8H5O2]+ : The phthalidyl cation.

Ionization Techniques for Structural Confirmation

For the structural confirmation of this compound, several ionization techniques could be employed, each providing complementary information.

Electron Ionization (EI) : This is a hard ionization technique that imparts high energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum would provide a detailed "fingerprint" of the molecule, which is useful for structural elucidation and for comparison with spectral libraries.

Electrospray Ionization (ESI) : This is a soft ionization technique that typically produces protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+) with minimal fragmentation. ESI would be particularly useful for accurately determining the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI) : Another soft ionization technique, MALDI is well-suited for non-volatile and thermally labile compounds. It would also be effective in determining the molecular weight with minimal fragmentation.

The choice of ionization technique would depend on the specific information required, with EI being optimal for detailed structural analysis through fragmentation and ESI or MALDI for unambiguous molecular weight determination.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), the unique elemental formula can be determined.

For this compound, with a chemical formula of C21H12O2, the theoretical exact mass of the molecular ion can be calculated. An experimental measurement of the exact mass using HRMS would serve to confirm this elemental composition, distinguishing it from other potential compounds with the same nominal mass. This is a critical step in the definitive identification of a newly synthesized or isolated compound.

| Ion | Formula | Calculated Exact Mass |

| [M]•+ | C21H12O2 | 296.0837 |

| [M+H]+ | C21H13O2 | 297.0916 |

| [M+Na]+ | C21H12NaO2 | 319.0735 |

X-ray Crystallography and Solid-State Structural Determination

The planarity of the fluorene and isobenzofuranone ring systems is well-established. A key structural feature of interest would be the degree of twisting around the exocyclic double bond connecting the two moieties. Steric hindrance between the hydrogen atoms on the fluorene and isobenzofuranone rings might lead to a non-planar conformation. The crystal packing would reveal the nature of intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the solid-state architecture.

Crystal Growth Techniques for Single-Crystal Analysis

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For an organic compound like this compound, several standard techniques could be employed for crystal growth:

Slow Evaporation : A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of crystals.

Vapor Diffusion : A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

Slow Cooling : A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled slowly, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and is often determined empirically by testing the solubility of the compound in a range of common organic solvents.

Molecular Packing and Intermolecular Interactions in the Solid State

A comprehensive analysis of the molecular packing and intermolecular interactions of this compound in the solid state is currently hindered by the lack of publicly available single-crystal X-ray diffraction data. Despite extensive searches of chemical and crystallographic databases, the specific crystal structure for this compound has not been reported.

Therefore, a detailed discussion of its unit cell parameters, space group, and the precise nature of its intermolecular forces—such as π-π stacking, C-H···O hydrogen bonds, or other non-covalent interactions—cannot be provided at this time. The elucidation of these structural features awaits experimental determination through crystallographic studies.

Photophysical and Photochemical Investigations

Light Absorption Mechanisms and Electronic Transitions

The absorption of light by 3-Fluoren-9-ylidene-3H-isobenzofuran-1-one is governed by its distinct electronic structure, which facilitates the transition of electrons to higher energy levels.

Upon absorbing a photon of appropriate energy, the molecule transitions from its ground electronic state (S₀) to a higher energy, excited singlet state (S₁). This is a rapid process, occurring on the order of femtoseconds. The efficiency of this excitation is dependent on the wavelength of the incident light. The primary chromophore responsible for this absorption is the extensive π-conjugated system formed by the fluorenylidene and isobenzofuranone moieties. Theoretical and experimental studies on similar aromatic compounds, such as fluorene (B118485) and its derivatives, have provided insight into their electronic transitions. ruc.dkosti.gov

The molecular architecture of this compound is critical to its ability to absorb light. The rigid, planar structure resulting from the connection between the fluorene and isobenzofuranone units enhances its light-harvesting capabilities. libretexts.org This rigidity minimizes energy loss through non-radiative pathways, thereby promoting the population of the excited state. beilstein-journals.org The extensive π-conjugation across the molecule is the key factor that determines its absorption spectrum, particularly the wavelength of maximum absorption (λmax).

Luminescence Processes and Emission Pathways

Following excitation, the molecule can return to its ground state through various radiative and non-radiative processes. Luminescence, the emission of light, is a key characteristic that has been explored to understand the compound's de-excitation pathways.

The principal radiative decay pathway for this compound is expected to be fluorescence, which involves the emission of a photon as the molecule relaxes from its first excited singlet state (S₁) back to the ground state (S₀). libretexts.org This process is typically characterized by a short lifetime, usually in the nanosecond range. The lactone ring within the isobenzofuranone part of the molecule is known to play a significant role in the fluorescence properties.

Phosphorescence is another potential emission pathway, occurring from an excited triplet state (T₁) to the ground state. libretexts.org This process involves a change in electron spin and is therefore slower than fluorescence, with lifetimes that can extend from microseconds to seconds. libretexts.org The efficiency of phosphorescence depends on the rate of intersystem crossing from the S₁ state to the T₁ state. For many organic molecules, fluorescence is the more dominant process at room temperature in solution. libretexts.org

Simplified Jablonski Diagram showing Absorption, Fluorescence, and Phosphorescence

| Process | Initial State | Final State | Spin Change | Timescale |

|---|---|---|---|---|

| Absorption | Ground Singlet (S₀) | Excited Singlet (S₁) | No | Femtoseconds |

| Fluorescence | Excited Singlet (S₁) | Ground Singlet (S₀) | No | Nanoseconds |

| Intersystem Crossing | Excited Singlet (S₁) | Excited Triplet (T₁) | Yes | Nanoseconds |

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is highly dependent on the molecule's environment. Factors such as the polarity and viscosity of the solvent can significantly affect the emission intensity. For similar dye molecules, a decrease in fluorescence quantum yield is often observed with an increase in solvent polarity. This is because polar solvents can stabilize the excited state, which may promote non-radiative decay pathways and thus reduce the efficiency of light emission. nih.gov

Illustrative Table of Solvent Effects on Fluorescence Quantum Yield

| Solvent | Polarity | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| Non-polar | Low | High |

| Polar Aprotic | Medium | Medium |

Photoreactivity and Photochemical Transformations

In addition to photophysical processes, the excited state of this compound can participate in chemical reactions. These photochemical transformations can result in the formation of new chemical species. A potential photoreaction is the generation of reactive oxygen species (ROS), such as singlet oxygen. mdpi.com If the molecule undergoes intersystem crossing to the triplet state, it can transfer its energy to molecular oxygen, converting it to the highly reactive singlet oxygen. mdpi.com This process is the basis for the activity of many photosensitizers used in photodynamic therapy.

Furthermore, under prolonged exposure to high-energy light, particularly UV radiation, the lactone ring of the isobenzofuranone moiety may undergo photochemical cleavage. This can lead to the formation of a colored, open-ring structure. In some cases, this transformation can be reversible.

Photoinduced Isomerization Reactions

No specific studies on the photoinduced isomerization reactions of this compound have been found in the scientific literature. Therefore, no data on quantum yields or the mechanisms of such reactions can be provided.

Photocycloadditions and Photorearrangements

There is no available research detailing the photocycloaddition or photorearrangement reactions of this compound. Consequently, information regarding the products, yields, and mechanisms of these potential photochemical transformations is absent.

Photoinduced Electron Transfer (PET) Processes

While photoinduced electron transfer is a fundamental process in photochemistry, no studies have been located that specifically investigate PET processes involving this compound as either a donor or an acceptor. Data on reaction rates and the nature of radical ion species are therefore unavailable.

Energy Transfer Mechanisms

Intramolecular Energy Transfer

Specific investigations into intramolecular energy transfer within the this compound molecule are not documented. The efficiency and pathways of energy transfer between the fluorene and isobenzofuranone moieties have not been reported.

Intermolecular Energy Transfer Pathways

There is no information available regarding the intermolecular energy transfer pathways involving this compound with other molecules. Studies on its potential as an energy donor or acceptor in bimolecular processes have not been published.

Advanced Applications and Derivatization Strategies

Utilization in Complex Organic Synthesis

The inherent reactivity of the isobenzofuranone and the electronic characteristics of the fluorene (B118485) group position this compound as a potentially valuable, yet underexplored, building block in organic synthesis.

The exocyclic double bond in 3-Fluoren-9-ylidene-3H-isobenzofuran-1-one is a key functional group that could serve as a handle for a variety of chemical transformations. For instance, it could undergo addition reactions, allowing for the introduction of new functional groups. The lactone ring of the isobenzofuranone moiety is susceptible to cleavage by nucleophiles, which could be exploited to generate more complex molecular architectures.

Hypothetically, this compound could be a precursor in multi-step syntheses. The fluorene unit can be functionalized at various positions, and the isobenzofuranone ring can be opened to reveal carboxylic acid and alcohol functionalities, paving the way for the synthesis of a diverse range of derivatives.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. msu.eduThis compound could serve as a scaffold for the synthesis of novel heterocyclic systems. For example, reactions targeting the lactone and the exocyclic double bond could lead to the formation of new fused-ring systems incorporating the fluorene nucleus. The synthesis of various functionalized isobenzofuran-1(3H)-ones has been reported, highlighting the versatility of this core structure in generating diverse chemical entities. nih.govimjst.org

Integration into Functional Materials Architectures

The combination of the electronically active fluorene and the structurally rigid isobenzofuranone framework suggests that This compound could be a valuable component in the design of functional organic materials.

Fluorene derivatives are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their high photoluminescence quantum yields and good charge transport properties. thieme-connect.de The extended π-conjugation in This compound , arising from the fluorene system and the exocyclic double bond, could lead to interesting photophysical properties.

While there is no specific data on this compound, related spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives are known to be key intermediates in thermochromic and photochromic materials. atomfair.com This suggests that the core structure has the potential for stimuli-responsive behavior. The incorporation of the fluorenylidene group might modulate these properties, potentially leading to novel photochromic systems.

The development of novel pyridyl-functionalized fluoren-9-ylidene malononitrile (B47326) compounds for use as dye sensitizers in solar cells has been investigated, indicating the potential of fluoren-9-ylidene derivatives in optoelectronics. chemmethod.com

The concept of "smart" materials that respond to external stimuli is a burgeoning area of research. The isobenzofuranone lactone ring could potentially be designed to open or close in response to specific triggers, such as pH or light, leading to a change in the molecule's properties. This could be harnessed in the development of chemical sensors or responsive coatings.

Derivatization and Functionalization for Tailored Reactivity

To unlock the full potential of This compound , strategies for its derivatization and functionalization would be crucial. The fluorene ring can be substituted at the 2, 7, and other positions to tune its electronic properties. The isobenzofuranone part can also be modified. For instance, the synthesis of 3-alkylidene(arylidene)isobenzofuran-1(3H)-one derivatives has been reported, showcasing methods to introduce substituents on the exocyclic carbon. researchgate.net

Functionalization could be aimed at enhancing solubility, tuning the energy levels for specific electronic applications, or introducing reactive sites for polymerization or grafting onto surfaces. A variety of C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized, demonstrating the feasibility of modifying this position. researchgate.net

| Potential Derivatization Site | Type of Functionalization | Potential Outcome |

| Fluorene Ring (e.g., C2, C7) | Electrophilic Aromatic Substitution | Tuning of electronic and photophysical properties |

| Exocyclic Double Bond | Addition Reactions (e.g., hydrogenation, halogenation) | Introduction of new functional groups, saturation of the bond |

| Lactone Carbonyl Group | Nucleophilic Acyl Substitution (after ring opening) | Formation of amides, esters, etc. |

| Benzene (B151609) Ring of Isobenzofuranone | Electrophilic Aromatic Substitution | Modification of electronic properties and solubility |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of this compound can be systematically tuned by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These modifications are crucial for tailoring the compound for specific applications, such as in organic electronics where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical.

Electron-Donating Groups (EDGs):

The introduction of electron-donating groups, such as alkoxy (-OR) or alkyl (-R) chains, onto the fluorene or isobenzofuranone backbone can raise the HOMO energy level of the molecule. This modification enhances the electron-donating (p-type) character of the material, which is beneficial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

A common strategy for introducing alkoxy chains onto the 9-arylidene-9H-fluorene unit involves the use of substituted aromatic aldehydes in the synthesis of the parent molecule. nih.govacs.org For instance, the Knoevenagel condensation of a fluorene derivative with an alkoxy-substituted benzaldehyde (B42025) would yield a 9-arylidene-9H-fluorene with appended electron-donating groups. The position and length of these alkoxy chains can influence the solubility and morphology of the resulting materials, which in turn affects device performance. nih.govacs.org

Table 1: Examples of Electron-Donating Groups and Their Potential Effects

| Group | Name | Potential Effects |

| -OCH₃ | Methoxy | Increases HOMO energy level, enhances electron-donating properties. |

| -OC₈H₁₇ | Octyloxy | Improves solubility in organic solvents, influences thin-film morphology. |

| -CH₃ | Methyl | Weakly electron-donating, can fine-tune electronic properties. |

Electron-Withdrawing Groups (EWGs):

Conversely, the incorporation of electron-withdrawing groups, such as cyano (-CN) or nitro (-NO₂), can lower both the HOMO and LUMO energy levels. This functionalization enhances the electron-accepting (n-type) character of the compound. The strategic placement of EWGs can lead to materials with improved electron transport properties, making them suitable for use as acceptors in organic solar cells or as electron transport materials in OLEDs.

Functionalization with EWGs can be achieved through various synthetic transformations on the aromatic rings of the fluorene or isobenzofuranone moieties. For example, electrophilic aromatic substitution reactions could be employed to introduce nitro groups. The development of fluorenone imide derivatives functionalized with various electron-withdrawing groups has been explored, demonstrating a methodology to create strong electron-deficient acceptor units. rsc.org

Table 2: Examples of Electron-Withdrawing Groups and Their Potential Effects

| Group | Name | Potential Effects |

| -CN | Cyano | Lowers HOMO and LUMO energy levels, enhances electron-accepting properties. |

| -NO₂ | Nitro | Strongly electron-withdrawing, significantly alters electronic properties. |

| -CF₃ | Trifluoromethyl | Inductively electron-withdrawing, can improve stability. |

Polymerization Strategies via Functionalization

The functionalization of this compound with reactive groups is a key step toward its use as a monomer in polymerization reactions. This allows for the creation of high-performance polymers for various organic electronic applications.

A prominent strategy for the polymerization of similar 9-arylidene-9H-fluorene-containing compounds is through the synthesis of donor-acceptor (D-A) alternating copolymers. nih.govacs.org This approach involves the copolymerization of an electron-rich (donor) monomer with an electron-deficient (acceptor) monomer. The resulting polymers often exhibit desirable properties such as low bandgaps and high charge carrier mobilities.

To prepare this compound for polymerization, it would first need to be functionalized with suitable reactive groups for cross-coupling reactions. A common method is the introduction of halogen atoms (e.g., bromine) or boronic ester groups at specific positions on the aromatic backbone. These functionalized monomers can then be polymerized using transition metal-catalyzed cross-coupling reactions, such as Suzuki polycondensation. nih.govacs.orgmdpi.com

For instance, a dibrominated derivative of this compound could be synthesized and subsequently copolymerized with a diboronic ester derivative of an electron-deficient comonomer, such as benzothiadiazole. nih.govacs.orgacs.org The choice of comonomer is critical in determining the electronic and optical properties of the final polymer.

Table 3: Potential Polymerization Strategies and Resulting Polymer Architectures

| Polymerization Method | Monomer Functionalization | Comonomer Example | Resulting Polymer Architecture |

| Suzuki Polycondensation | Bromination, Boronic Ester Formation | Benzothiadiazole diboronic ester | Donor-Acceptor Alternating Copolymer |

| Stille Polycondensation | Bromination, Stannylation | Distannyl derivative of an electron-deficient unit | Donor-Acceptor Alternating Copolymer |

The molecular weight and the nature of the solubilizing side chains on the polymer backbone are crucial factors that influence the performance of devices fabricated from these materials. nih.govacs.org For example, higher molecular weight polymers have been shown to lead to higher power conversion efficiencies in polymer solar cells. nih.govacs.org

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The synthesis of 3-Fluoren-9-ylidene-3H-isobenzofuran-1-one and its derivatives is an area ripe for innovation. Current synthetic strategies for similar γ-alkylidene lactones often rely on multi-step procedures. Future research is expected to focus on more direct and efficient one-pot methodologies.

One promising approach involves a palladium-catalyzed tandem β-C(sp³)–H olefination/lactonization strategy. This method would utilize readily available carboxylic acids and styrenes as starting materials, enabling the efficient construction of the core structure through the consecutive functionalization of C–H bonds. Another avenue for exploration is the application of Wittig-type reactions or Knoevenagel condensations, which have been successfully employed in the synthesis of other fluorenylidene derivatives. These reactions could provide a convergent and modular approach to a variety of substituted analogs.

Furthermore, the development of stereoselective synthetic methods will be crucial for accessing enantiomerically pure forms of chiral derivatives, which is of significant interest for applications in materials science and medicinal chemistry.

Exploration of Uncharted Reactivity Pathways

The reactivity of this compound is largely unexplored. The molecule possesses several reactive sites, including the exocyclic double bond, the lactone ring, and the aromatic systems of the fluorene (B118485) and isobenzofuranone moieties. Future studies will likely investigate the diverse chemical transformations that this compound can undergo.

The exocyclic double bond is a prime target for various addition reactions, such as hydrogenation, halogenation, and epoxidation, which would provide access to a range of saturated and functionalized derivatives. The lactone ring could be susceptible to nucleophilic attack, leading to ring-opening reactions and the formation of novel functionalized fluorene derivatives.

Moreover, the extended π-system of the molecule suggests a rich photochemistry. Investigations into its behavior upon exposure to light could reveal interesting photoisomerization or photocyclization reactions, potentially leading to the synthesis of complex polycyclic aromatic compounds with unique photophysical properties.

Advanced Computational Modeling for Property Prediction

Computational chemistry is a powerful tool for predicting the physicochemical properties of novel molecules and guiding experimental work. For this compound, advanced computational modeling will be instrumental in understanding its electronic structure, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict its absorption and emission spectra, as well as its frontier molecular orbital energies (HOMO and LUMO). researchgate.netnih.gov This information is crucial for assessing its potential in optoelectronic applications. Quantum mechanical calculations can also be used to elucidate the mechanisms of its reactions and to predict the stereoselectivity of certain transformations. researchgate.net

Furthermore, computational screening of virtual libraries of derivatives with different substituents on the fluorene or isobenzofuranone moieties can accelerate the discovery of new compounds with tailored properties for specific applications.

Integration into Supramolecular Assemblies

The planar and aromatic nature of the fluorene moiety makes this compound an excellent candidate for the construction of ordered supramolecular assemblies. tue.nltue.nl The propensity of fluorene-based materials to self-assemble via π-π stacking interactions can be exploited to create well-defined nanostructures, such as nanofibers, nanorods, and thin films. researchgate.net

Future research will likely focus on the design and synthesis of derivatives functionalized with recognition motifs, such as hydrogen-bonding units or metal-coordinating ligands. These modifications will allow for the programmed self-assembly of the molecules into more complex and functional supramolecular architectures. The incorporation of chiral centers could also lead to the formation of chiroptical materials with potential applications in asymmetric catalysis and sensing.

The table below outlines potential functional groups that could be incorporated to direct supramolecular assembly.

| Functional Group | Potential Interaction | Resulting Supramolecular Structure |

| Carboxylic Acids | Hydrogen Bonding | 1D Chains, 2D Sheets |

| Pyridyl Groups | Metal Coordination | Metallo-supramolecular Polygons/Polyhedra |

| Long Alkyl Chains | van der Waals Forces | Liquid Crystalline Phases |

| Crown Ethers | Host-Guest Interactions | Switchable Assemblies |

Emerging Roles in Interdisciplinary Research Domains

The unique combination of a fluorescent fluorene core and a reactive lactone moiety opens up a wide range of possibilities for interdisciplinary applications. The inherent fluorescence of the fluorene unit makes this compound a promising scaffold for the development of chemical sensors and bioimaging agents.

In materials science, derivatives of this compound could find use as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or as hole-transporting materials in perovskite solar cells, similar to other fluorenylidene derivatives. nih.gov The ability to tune the electronic properties through chemical modification makes this class of compounds highly attractive for these applications.

Furthermore, the isobenzofuranone (phthalide) core is found in many biologically active natural products. nih.govnih.gov This suggests that derivatives of this compound could exhibit interesting pharmacological properties, warranting investigation in the field of medicinal chemistry.

The table below summarizes potential interdisciplinary applications.

| Research Domain | Potential Application | Key Molecular Feature |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Tunable Emission Properties |

| Perovskite Solar Cells | Hole-Transporting Capabilities | |

| Chemical Biology | Fluorescent Probes for Bioimaging | Intrinsic Fluorescence of Fluorene |

| Chemical Sensors | Environment-sensitive Emission | |

| Medicinal Chemistry | Anticancer or Antimicrobial Agents | Bioactive Phthalide (B148349) Moiety |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoren-9-ylidene-3H-isobenzofuran-1-one, and how can purity be ensured?

- Methodological Answer : The synthesis of fluorene derivatives often involves Friedel-Crafts acylation or Suzuki coupling to construct the fused aromatic backbone. For spirocyclic analogs like this compound, cyclization reactions in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C are recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate high-purity products. Contaminants such as unreacted fluorene precursors can be monitored using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. How can X-ray crystallography confirm the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of saturated solutions in dichloromethane/hexane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL-2018/3 resolves bond angles and dihedral angles. Challenges include resolving disorder in the fluorenyl group, which can be mitigated using restraints or constraints during refinement .

Q. What photophysical properties should be characterized for this compound?

- Methodological Answer : Key properties include fluorescence quantum yield (Φ), Stokes shift, and molar absorptivity. Measure Φ using an integrating sphere with a reference dye (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54). UV-Vis (λmax ~350–400 nm) and fluorescence spectra (λem ~450–500 nm) in ethanol reveal π→π* transitions. Compare data with spiro-xanthene analogs (e.g., fluorescein derivatives) to assess electronic delocalization .

Advanced Research Questions

Q. How can reaction mechanisms for substituent modifications on the fluorenylidene core be elucidated?

- Methodological Answer : Isotopic labeling (e.g., deuterated solvents) and kinetic studies (via in situ NMR or HPLC) identify rate-determining steps. For electrophilic substitutions (e.g., bromination), monitor intermediates using ESI-MS. Computational tools (DFT, B3LYP/6-31G*) predict regioselectivity by calculating Fukui indices for electrophilic attack sites .

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer : Time-dependent DFT (TD-DFT) with the CAM-B3LYP functional and 6-311++G(d,p) basis set models excited states. Solvent effects (e.g., ethanol) are incorporated via the polarizable continuum model (PCM). Compare computed λmax and oscillator strengths with experimental UV-Vis data to validate electronic transitions .

Q. How can overlapping NMR signals in fluorenylidene derivatives be resolved?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign protons and carbons. For example, HMBC correlations between the fluorenyl H-7 proton (δ ~7.8 ppm) and the isobenzofuranone carbonyl carbon (δ ~170 ppm) confirm connectivity. Variable-temperature NMR (VT-NMR) at 233 K may resolve dynamic effects in crowded regions .

Q. How to address discrepancies in crystallographic data for fluorene derivatives?

- Methodological Answer : Cross-validate with powder XRD to confirm phase purity. If unit cell parameters differ from literature (e.g., CCDC entries), check for polymorphism or solvent inclusion. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O) that may influence packing .

Q. What safety protocols are critical for handling air-sensitive intermediates during synthesis?

- Methodological Answer : Use Schlenk lines or gloveboxes (O2 < 0.1 ppm) for moisture-sensitive steps (e.g., Grignard reactions). Quench reactive intermediates (e.g., organolithium reagents) with isopropanol at −78°C. Safety Data Sheets (SDS) for related compounds recommend PPE (nitrile gloves, goggles) and fume hoods to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.